(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate
Description
The compound identified as “(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate” is a sulfur-containing platinum(II) complex with N-heterocyclic carbene ligands.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves the reaction of a hydrosulfido complex with N-heterocyclic carbene ligands. The specific reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful formation of this complex .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the platinum(II) complex to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the N-heterocyclic carbene ligands can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating certain types of cancer and other diseases.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves its interaction with molecular targets such as DNA and proteins. The platinum(II) complex can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes and can induce cell death, making it a potential anticancer agent. The compound also interacts with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate include other platinum(II) complexes with N-heterocyclic carbene ligands, such as:
Cisplatin: A widely used anticancer drug that forms covalent bonds with DNA.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum complex used in chemotherapy for colorectal cancer.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of sulfur, which can influence its chemical reactivity and biological activity. The N-heterocyclic carbene ligands provide stability and enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
